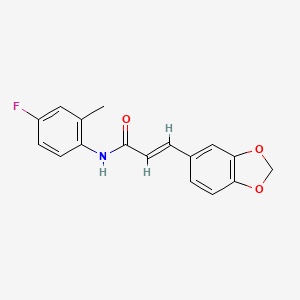

3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO3/c1-11-8-13(18)4-5-14(11)19-17(20)7-3-12-2-6-15-16(9-12)22-10-21-15/h2-9H,10H2,1H3,(H,19,20)/b7-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFGZMHFNZEVLD-XVNBXDOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

Introduction of the Fluoro-Substituted Phenyl Group: The fluoro-substituted phenyl group is introduced via a Friedel-Crafts acylation reaction using 4-fluoro-2-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

Formation of the Acrylamide Moiety: The final step involves the reaction of the benzodioxole derivative with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of acrylamide compounds exhibit anticancer properties. The structural features of 3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide may enhance its ability to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. Studies have shown that similar compounds can block telomerase and topoisomerase activities, which are crucial for cancer cell survival .

2. Neuroprotective Effects

Some studies suggest that benzodioxole derivatives may possess neuroprotective properties. These compounds could potentially be used in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .

Materials Science Applications

1. Polymer Chemistry

The acrylamide group in this compound allows it to be utilized as a monomer in polymer synthesis. Polymers derived from acrylamides are known for their high mechanical strength and thermal stability, making them suitable for applications in coatings, adhesives, and composites.

2. Sensor Technology

Due to its unique chemical structure, 3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide can be integrated into sensor devices for detecting environmental pollutants or biological markers. Its ability to undergo specific interactions with target molecules enhances the sensitivity and selectivity of these sensors.

Research Tool Applications

1. Biological Assays

This compound can serve as a probe in biological assays to study enzyme activity or cellular responses to various stimuli. Its specific binding properties make it an ideal candidate for investigating the mechanisms of action of different biological pathways.

Case Studies

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and the fluoro-substituted phenyl group contribute to its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. In contrast, methoxy groups (e.g., in C₁₈H₁₇NO₅) donate electrons, altering charge distribution .

- Lipophilicity: Cyclohexyl (C₂₂H₂₃NO₃) and benzothiazole (C₁₈H₁₄N₂O₃S) substituents increase logP values, favoring membrane permeability but risking solubility limitations .

Physicochemical Properties

- Melting Points : Analogous acrylamides with aryl substituents (e.g., ) exhibit melting points between 160–200°C, suggesting the target compound likely falls within this range due to similar crystalline packing .

- Solubility: Fluorinated derivatives (e.g., target compound) generally show moderate aqueous solubility (~10–50 μM), whereas cyclohexyl-containing analogs (C₂₂H₂₃NO₃) require organic solvents like DMSO for dissolution .

- Stability: Benzodioxole derivatives resist oxidative metabolism due to the methylenedioxy bridge, extending half-life compared to non-cyclic analogs .

Anti-Inflammatory Activity

- The target compound’s structural analogs, such as N-trans-feruloyltyramine (IC₅₀ = 12.5 μM) and N-trans-coumaroyloctopamine (IC₅₀ = 9.8 μM), exhibit potent anti-inflammatory effects by inhibiting NF-κB signaling in BV-2 microglial cells .

- Compound 7h (), containing a benzimidazole core, shows reduced activity (IC₅₀ > 20 μM), highlighting the importance of the acrylamide scaffold for efficacy .

Biological Activity

3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide (CAS Number: 882073-14-5) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C17H14FNO3

- Molecular Weight : 299.30 g/mol

- CAS Number : 882073-14-5

The compound features a benzodioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide. For instance:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. In vitro assays have shown significant cytotoxic effects against various cancer cell lines.

- Case Study : A related study demonstrated that compounds with similar structures exhibited IC50 values ranging from 26 to 65 µM against multiple cancer cell lines. These findings suggest that 3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide could possess comparable or superior efficacy in anticancer applications .

Antidiabetic Activity

The potential antidiabetic effects of benzodioxole derivatives have been explored, with some compounds showing significant inhibition of α-amylase:

- Efficacy : Compounds structurally related to 3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide have demonstrated IC50 values as low as 0.68 µM against α-amylase, indicating strong inhibitory activity .

Comparative Efficacy Table

Safety and Toxicology

Preliminary toxicity assessments indicate that related compounds exhibit low cytotoxicity towards normal cell lines while effectively targeting cancer cells. This selectivity is crucial for the development of safe therapeutic agents.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of 3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide. Potential areas for exploration include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To clarify the pathways involved in its anticancer and antidiabetic activities.

Q & A

Q. What methodological approaches are recommended to optimize the synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-2-methylphenyl)acrylamide?

Answer: Synthesis optimization requires a combination of statistical design of experiments (DOE) and computational tools.

- DOE: Use fractional factorial designs to screen critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify interactions affecting yield . Central composite designs can refine optimal conditions.

- AI-Driven Synthesis Planning: Tools like ICReDD’s reaction path search methods leverage quantum chemical calculations and experimental data feedback loops to predict efficient routes, reducing trial-and-error approaches .

- Purification: Employ column chromatography (silica gel, gradient elution) or recrystallization (solvent polarity optimization) to isolate the compound, guided by stability data (e.g., avoiding moisture-sensitive conditions) .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Answer: A multi-technique approach is essential:

- Spectroscopy:

- Chromatography:

- Computational Validation: Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions may arise from assay variability, impurities, or off-target effects. Mitigation strategies include:

- Orthogonal Assays: Validate enzyme inhibition (e.g., acps-pptase targeting ) using both fluorometric and radiometric assays.

- Purity Reassessment: Quantify trace impurities (e.g., unreacted precursors) via LC-MS and correlate with activity outliers .

- In Silico Profiling: Perform molecular docking (AutoDock Vina) to assess binding pose consistency across homologs of purported targets (e.g., bacterial enzymes vs. mammalian analogs) .

- Dose-Response Curves: Establish EC₅₀/IC₅₀ in multiple cell lines (e.g., Gram-positive vs. Gram-negative bacterial models) to confirm selectivity .

Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR)?

Answer: SAR studies require systematic structural modifications and functional testing:

- Substituent Variation:

- Computational Guidance:

- Synthetic Feasibility: Evaluate retrosynthetic pathways (e.g., via Pistachio or Reaxys databases) to ensure scalable synthesis .

Q. How should researchers assess the ecological impact of this compound during disposal?

Answer: Despite limited ecotoxicology data ( ), adopt precautionary methodologies:

- Biodegradation Screening: Use OECD 301F (manometric respirometry) to test microbial degradation in aqueous systems.

- Soil Mobility Studies: Conduct column leaching experiments (EPA Guideline 1615) to evaluate adsorption coefficients (Kd) .

- Aquatic Toxicity: Perform acute toxicity assays (Daphnia magna LC₅₀) and chronic algal growth inhibition tests .

- Disposal Protocols: Follow hazardous waste guidelines (e.g., incineration at >1000°C with scrubbers for halogenated byproducts) .

Q. What experimental designs are suitable for studying the compound’s stability under varying storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.